4-[5-(2-chloro-8-methylquinolin-3-yl)-3-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid
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Overview
Description
4-[5-(2-chloro-8-methylquinolin-3-yl)-3-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 4-[5-(2-chloro-8-methylquinolin-3-yl)-3-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid involves multiple steps. One common synthetic route includes the reaction of 2-chloroquinoline derivatives with phenylhydrazine in the presence of a solvent like 1-pentanol, followed by N-alkylation using sodium carbonate . Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated systems and large-scale reactors.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the quinoline ring, often using halogenating agents or nucleophiles. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures.
Scientific Research Applications
4-[5-(2-chloro-8-methylquinolin-3-yl)-3-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Studied for its potential use in developing new therapeutic agents, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . The exact pathways and molecular targets may vary depending on the specific application and biological system.
Comparison with Similar Compounds
Similar compounds include other quinoline derivatives such as chloroquine, mepacrine, and camptothecin. These compounds share a common quinoline nucleus but differ in their substituents and biological activities. The uniqueness of 4-[5-(2-chloro-8-methylquinolin-3-yl)-3-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid lies in its specific structure, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C25H24ClN3O5 |
---|---|
Molecular Weight |
481.9 g/mol |
IUPAC Name |
4-[3-(2-chloro-8-methylquinolin-3-yl)-5-(2,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid |
InChI |
InChI=1S/C25H24ClN3O5/c1-14-5-4-6-15-11-18(25(26)27-24(14)15)20-13-19(28-29(20)22(30)9-10-23(31)32)17-8-7-16(33-2)12-21(17)34-3/h4-8,11-12,20H,9-10,13H2,1-3H3,(H,31,32) |
InChI Key |
NWJYRZJTSDHVSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)Cl)C3CC(=NN3C(=O)CCC(=O)O)C4=C(C=C(C=C4)OC)OC |
Origin of Product |
United States |
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